N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H25N7 and its molecular weight is 399.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Properties
- Synthesis and Biological Evaluation : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promising cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, indicating their potential as anticancer agents. Additionally, their ability to inhibit 5-lipoxygenase points towards anti-inflammatory applications (Rahmouni et al., 2016)
Cognitive Impairment and Neurodegenerative Diseases
- Phosphodiesterase 1 Inhibitors : Research into 3-aminopyrazolo[3,4-d]pyrimidinones has led to the identification of potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors, such as ITI-214, show potential for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders due to their efficacy in in vivo models (Li et al., 2016).
Antimicrobial and Antitubercular Activities
- Nitrogen-rich Piperazine-pyrimidine-pyrazole Hybrids : A series of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate compounds have been synthesized and shown significant in silico and in vitro antitubercular activities. These compounds demonstrated potent activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents (Vavaiya et al., 2022).
Histone Lysine Demethylase Inhibitors
- KDM4 and KDM5 Inhibitors : N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives have been optimized to yield potent inhibitors of JmjC histone N-methyl lysine demethylase (KDM), specifically targeting the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies. These inhibitors are important for understanding and manipulating epigenetic regulations, which is crucial for the development of therapeutic strategies against cancer and other diseases (Bavetsias et al., 2016).
Antitumor and Antibacterial Pharmacophores
- Pyrazole Derivatives : The study of pyrazole derivatives has led to the identification of compounds with antitumor, antifungal, and antibacterial activities. These findings emphasize the utility of pyrazole-based compounds in developing new pharmacotherapeutic agents (Titi et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks) .
Mode of Action
N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its targets by inhibiting their activity. This inhibition disrupts the normal function of the targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to inhibit several kinases involved in the mapk signal transduction .
Pharmacokinetics
Similar compounds have been found to have good pharmacokinetic properties and low toxicity .
Result of Action
Similar compounds have been found to show potent anti-tumor activities both in vitro and in vivo .
Action Environment
The efficacy of similar compounds has been tested in both in vitro and in vivo environments .
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7/c1-17-8-10-18(11-9-17)25-21-20-16-24-30(19-6-4-3-5-7-19)22(20)27-23(26-21)29-14-12-28(2)13-15-29/h3-11,16H,12-15H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGVVEWETMNBQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.